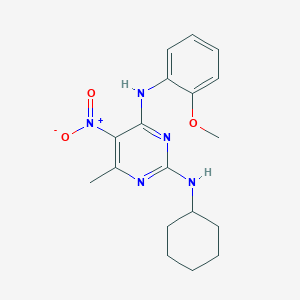
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine, also known as CX614, is a compound that has been studied for its potential as a cognitive enhancer. This compound belongs to the class of AMPA receptor positive allosteric modulators and has been found to have a positive impact on learning and memory.
Mecanismo De Acción
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine works by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are essential for learning and memory. N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine enhances the activity of these receptors, leading to an improvement in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine can improve spatial learning and memory in animal models. This compound has also been found to increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory. N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine in lab experiments is that it has been extensively studied and has been found to be safe and well-tolerated in animals. However, one limitation is that the effects of N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine on cognitive function may vary depending on the species and strain of animal used in the experiment.
Direcciones Futuras
There are several future directions for research on N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective AMPA receptor modulators that could have even greater cognitive-enhancing effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine and its potential for use in humans.
Métodos De Síntesis
The synthesis of N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine involves a multi-step process that begins with the reaction of 3-cyclohexen-1-ylmethanol with N,N-dimethyl-4-piperidone. This reaction is followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-chloro-3-nitrobenzoic acid to produce N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine.
Aplicaciones Científicas De Investigación
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential as a cognitive enhancer. It has been found to improve learning and memory in animal models and has shown promise in the treatment of cognitive disorders such as Alzheimer's disease. N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine has also been studied for its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-15-10-8-14(9-11-15)16(2)12-13-6-4-3-5-7-13/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGBXKRUBUCZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)

![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)

